![molecular formula C8H5BrN2O2 B599209 5-溴-1H-吡咯并[2,3-b]吡啶-2-羧酸 CAS No. 1222175-20-3](/img/structure/B599209.png)
5-溴-1H-吡咯并[2,3-b]吡啶-2-羧酸
描述
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
科学研究应用
Chemistry: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. It is used in the development of new drugs targeting diseases such as cancer and inflammatory disorders.
Medicine: In medicinal chemistry, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is explored for its potential therapeutic effects. It is investigated for its ability to modulate biological pathways involved in disease progression.
Industry: The compound finds applications in the development of new materials and chemical processes. It is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
A structurally similar compound, methyl 5-bromo-7-azaindole-2-carboxylate, has been reported to act as an antagonist for crhr1 and/or crhr2 . These receptors play a crucial role in stress response, and their antagonism can be beneficial in treating disorders where these receptors are involved .
Mode of Action
If it shares a similar mechanism with its structural analog, it might bind to CRHR1 and/or CRHR2 receptors, inhibiting their activity .
Biochemical Pathways
If it acts similarly to its analog, it could influence the pathways involving CRHR1 and/or CRHR2, potentially affecting the body’s stress response .
Result of Action
If it acts similarly to its analog, it could potentially reduce the activity of CRHR1 and/or CRHR2, thereby modulating the body’s stress response .
生化分析
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products with additional functional groups.
Reduction Reactions: Reduced forms of the compound, such as alcohols or aldehydes.
相似化合物的比较
- 5-Bromo-7-azaindole
- 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Methyl 5-Bromo-7-azaindole-2-carboxylate
Comparison: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
属性
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNTDOWZRUIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679155 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222175-20-3 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


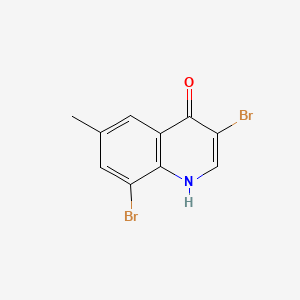

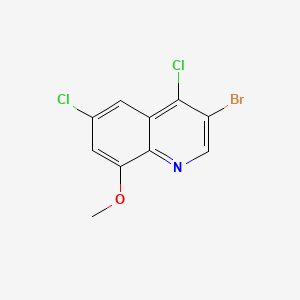
![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)
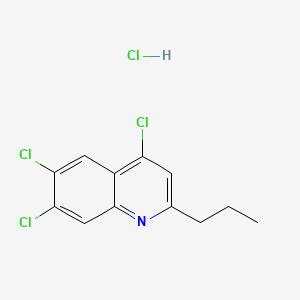
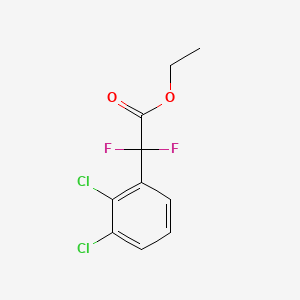

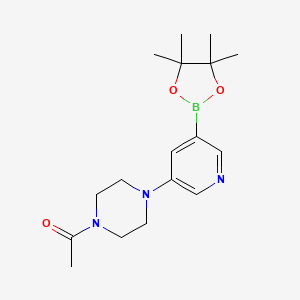
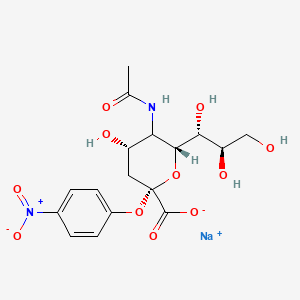
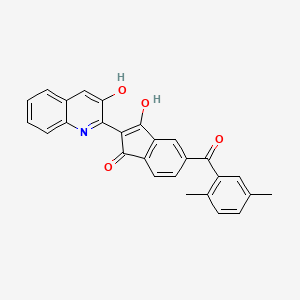
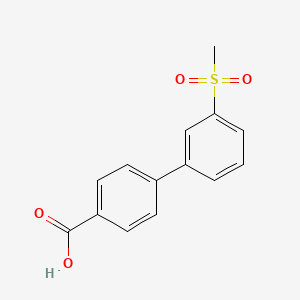
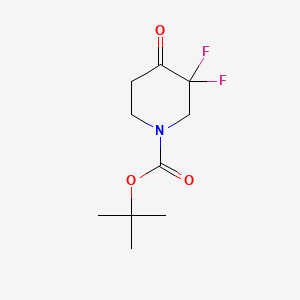
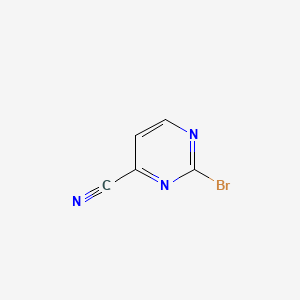
![(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B599149.png)
